1,3-Dibenzyl-5-cyanohexahydropyrimidine
Overview
Description
1,3-Dibenzyl-5-cyanohexahydropyrimidine is a chemical compound with the molecular formula C19H21N3 and a molecular weight of 291.39 g/mol. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with benzyl groups and a cyano group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,3-Dibenzyl-5-cyanohexahydropyrimidine can be synthesized through several synthetic routes. One common method involves the reaction of benzylamine with cyanoacetamide under specific conditions, such as the presence of a catalyst and controlled temperature. The reaction typically proceeds through a series of steps, including the formation of an intermediate compound, followed by cyclization to form the final product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized equipment to ensure consistent quality and yield. The process may also include purification steps to remove any impurities and ensure the final product meets the required standards.
Chemical Reactions Analysis
Types of Reactions: 1,3-Dibenzyl-5-cyanohexahydropyrimidine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions can be used to modify the compound's structure and introduce new functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used to perform substitution reactions, depending on the desired product.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound.
Scientific Research Applications
1,3-Dibenzyl-5-cyanohexahydropyrimidine has several scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex organic compounds.
Biology: The compound may be used in biological studies to investigate its interactions with various biomolecules.
Industry: It can be utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1,3-Dibenzyl-5-cyanohexahydropyrimidine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism of action may vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1,3-Dibenzyl-5-cyanohexahydropyrimidine can be compared with other similar compounds, such as 1,3-dibenzylhexahydropyrimidine-5-carbonitrile and 1,3-bisbenzyl-1,3-diazaperhydroine-5-carbonitrile. These compounds share similar structural features but may differ in their reactivity and applications. The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications.
Properties
IUPAC Name |
1,3-dibenzyl-1,3-diazinane-5-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3/c20-11-19-14-21(12-17-7-3-1-4-8-17)16-22(15-19)13-18-9-5-2-6-10-18/h1-10,19H,12-16H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSDQOOQJPHTEIA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(CN1CC2=CC=CC=C2)CC3=CC=CC=C3)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40384472 | |
Record name | SBB058033 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40384472 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
32.9 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26728460 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
86236-77-3 | |
Record name | SBB058033 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40384472 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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